molecular formula C22H20Cl2N2O4S B4197604 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide

Cat. No.: B4197604
M. Wt: 479.4 g/mol
InChI Key: LEQSVMKWPUIKAY-UHFFFAOYSA-N
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Description

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring and a sulfonyl group attached to a dichlorophenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Formation of the Dichlorophenylsulfonyl Intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine to form the corresponding sulfonamide.

    Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the dichlorophenylsulfonyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzyloxy and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea: This compound shares the benzyloxyphenyl moiety but differs in the presence of a urea linkage and a methoxyphenoxy group.

    (4-Benzyloxy)phenylacetic acid: This compound contains the benzyloxyphenyl group but lacks the sulfonyl and dichlorophenyl groups.

Uniqueness

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide is unique due to the presence of both the benzyloxy and sulfonyl groups, which impart specific chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-15(26-31(28,29)21-13-17(23)7-12-20(21)24)22(27)25-18-8-10-19(11-9-18)30-14-16-5-3-2-4-6-16/h2-13,15,26H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQSVMKWPUIKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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